Phosphorochloridic acid

Vue d'ensemble

Description

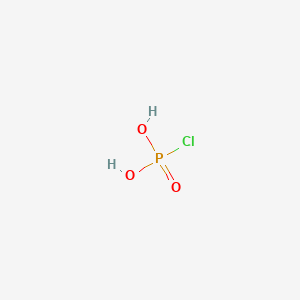

Phosphorochloridic acid, also known as phosphoryl chloride, is a chemical compound with the formula POCl3. It is a colorless, fuming liquid that is highly reactive and corrosive. Phosphorochloridic acid is widely used in the chemical industry as a reagent for the synthesis of various organic and inorganic compounds.

Mécanisme D'action

Phosphorochloridic acid reacts with various functional groups such as alcohols, amines, and carboxylic acids to form phosphoric acid esters, phosphonic acid derivatives, and amides. The reaction is highly exothermic and produces a large amount of heat. The mechanism of action of phosphorochloridic acid involves the formation of a phosphorus-oxygen bond with the functional group of the substrate.

Effets Biochimiques Et Physiologiques

Phosphorochloridic acid is highly reactive and corrosive. It can cause severe burns and damage to the skin, eyes, and respiratory system. Ingestion or inhalation of phosphorochloridic acid can lead to severe health problems such as respiratory distress, lung damage, and even death. Therefore, it is important to handle phosphorochloridic acid with extreme care and caution.

Avantages Et Limitations Des Expériences En Laboratoire

Phosphorochloridic acid is a versatile reagent that can be used in a wide range of chemical reactions. Its high reactivity and selectivity make it an ideal reagent for the synthesis of various organic and inorganic compounds. However, due to its highly reactive nature, phosphorochloridic acid requires careful handling and storage. It should be stored in a cool, dry place away from heat and moisture. It should also be handled in a well-ventilated area with appropriate protective equipment.

Orientations Futures

There are several future directions for the use of phosphorochloridic acid in scientific research. One potential area of research is the development of new synthetic methods using phosphorochloridic acid as a catalyst. Another area of research is the application of phosphorochloridic acid in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the use of phosphorochloridic acid in the preparation of phosphoric acid esters and phosphonic acid derivatives has potential applications in the fields of materials science and biotechnology.

Conclusion:

Phosphorochloridic acid is a highly reactive and versatile reagent that is widely used in the chemical industry for the synthesis of various organic and inorganic compounds. Its high reactivity and selectivity make it an ideal reagent for scientific research. However, due to its highly corrosive and toxic nature, it requires careful handling and storage. The future directions for the use of phosphorochloridic acid in scientific research are promising, and further research in this area has the potential to lead to the development of new synthetic methods and the discovery of new compounds with important applications in various fields.

Méthodes De Synthèse

Phosphorochloridic acid is synthesized by the reaction of phosphorus pentoxide (P2O5) with thionyl chloride (SOCl2). The reaction is exothermic and produces a large amount of heat. The chemical equation for the synthesis of phosphorochloridic acid is:

P2O5 + 3SOCl2 → 2POCl3 + 3SO2

Applications De Recherche Scientifique

Phosphorochloridic acid is widely used in the chemical industry as a reagent for the synthesis of various organic and inorganic compounds. It is also used in the production of pesticides, herbicides, and pharmaceuticals. In scientific research, phosphorochloridic acid is used as a catalyst in the synthesis of peptides and proteins. It is also used in the preparation of phosphoric acid esters and phosphonic acid derivatives.

Propriétés

IUPAC Name |

chlorophosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH2O3P/c1-5(2,3)4/h(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVPBBDAZKBMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160309 | |

| Record name | Phosphorochloridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorochloridic acid | |

CAS RN |

13779-42-5 | |

| Record name | Phosphorochloridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOROCHLORIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46LC42N1TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

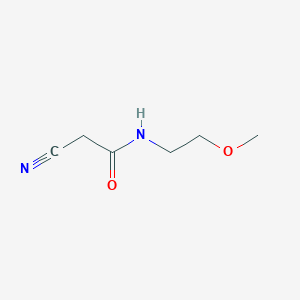

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)

![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)